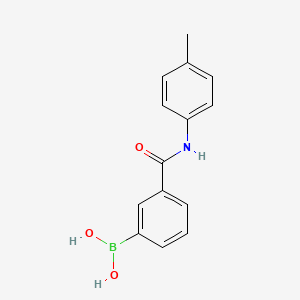

3-(p-Tolylcarbamoyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO3/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(9-11)15(18)19/h2-9,18-19H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZJEJMKNHPTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674440 | |

| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-03-2 | |

| Record name | {3-[(4-Methylphenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(p-Tolylcarbamoyl)phenylboronic Acid

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-(p-Tolylcarbamoyl)phenylboronic acid, a valuable reagent in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deep dive into the chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

This compound is an important bifunctional molecule, incorporating both a boronic acid moiety, renowned for its utility in Suzuki-Miyaura cross-coupling reactions, and a tolyl-urea group, which can participate in hydrogen bonding and other non-covalent interactions. This unique combination makes it a valuable building block for the synthesis of complex molecules with potential applications as enzyme inhibitors, protein-protein interaction modulators, and functional materials.

The synthetic strategy hinges on a straightforward yet robust nucleophilic addition reaction between a primary amine and an isocyanate. Specifically, the amino group of 3-aminophenylboronic acid attacks the electrophilic carbonyl carbon of p-tolyl isocyanate to form a stable urea linkage. The choice of this method is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target molecule and its precursors is fundamental to a successful synthesis and purification strategy.

| Property | This compound | 3-Aminophenylboronic acid | p-Tolyl isocyanate |

| CAS Number | 1072946-03-2[1] | 30418-59-8 | 622-58-2 |

| Molecular Formula | C14H14BNO3[1] | C6H8BNO2 | C8H7NO |

| Molecular Weight | 255.08 g/mol [1] | 136.94 g/mol | 133.15 g/mol |

| Appearance | White to off-white solid | Light brown to brown powder or crystals | Colorless to yellow liquid |

| Melting Point | Not specified | 225 °C[2] | Not specified |

Synthesis Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful execution of each step is verifiable through observable changes and analytical characterization.

Reaction Scheme

The synthesis proceeds via the formation of a urea bond between 3-aminophenylboronic acid and p-tolyl isocyanate.

Caption: Reaction scheme for the synthesis of this compound.

Step-by-Step Experimental Procedure

Materials and Reagents:

-

3-Aminophenylboronic acid (1.0 eq)

-

p-Tolyl isocyanate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hexanes

Instrumentation:

-

Magnetic stirrer with stir bar

-

Round-bottom flask with septum

-

Syringes and needles

-

Inert gas (Nitrogen or Argon) supply

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

NMR Spectrometer

-

Mass Spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenylboronic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The volume of THF should be sufficient to fully dissolve the starting material, typically resulting in a 0.1-0.2 M solution.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for several minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction. This is crucial as isocyanates are sensitive to moisture.

-

Addition of Isocyanate: To the stirred solution of 3-aminophenylboronic acid, add p-tolyl isocyanate (1.05 equivalents) dropwise via syringe at room temperature. A slight excess of the isocyanate is used to ensure complete consumption of the aminoboronic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Product Precipitation: Upon completion of the reaction, a precipitate of the product, this compound, will likely form. To enhance precipitation, the reaction mixture can be diluted with a non-polar solvent such as hexanes or diethyl ether.

-

Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold THF, followed by diethyl ether and hexanes to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the isolated solid under vacuum to remove residual solvents.

Purification

The crude this compound is often of high purity. However, if further purification is required, recrystallization is the method of choice.

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol or a mixture of THF and water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified product under vacuum.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of both the phenylboronic acid and the tolyl moieties, as well as the urea N-H protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group and the carbon atom attached to the boron.

-

¹¹B NMR: The boron-11 NMR spectrum is particularly useful for confirming the presence of the boronic acid functionality. A single resonance in the expected chemical shift range for a trigonal boronic acid would be indicative of the desired product.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak corresponding to the calculated molecular weight of 255.08 g/mol would confirm the successful synthesis.

Safety Considerations

-

3-Aminophenylboronic acid: May cause skin and eye irritation.

-

p-Tolyl isocyanate: Is a lachrymator and is toxic by inhalation. It is also a skin and respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood.

-

Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

This in-depth technical guide provides a robust and reliable protocol for the synthesis of this compound. By following the detailed experimental procedure and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their scientific endeavors. The emphasis on a self-validating system, through careful monitoring and thorough characterization, ensures the integrity of the synthesized material.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(p-Tolylcarbamoyl)phenylboronic acid

Abstract

3-(p-Tolylcarbamoyl)phenylboronic acid is a bifunctional organic compound of increasing interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a Lewis acidic boronic acid moiety and a hydrogen-bonding carbamoyl (amide) linkage, imparts a distinct set of physicochemical properties that govern its solubility, stability, reactivity, and biological interactions. This guide provides a comprehensive analysis of these core properties, offering both established data and detailed, field-proven experimental protocols for their determination. The narrative is structured to deliver not just data, but a causal understanding of the structure-property relationships, empowering researchers in drug development and chemical synthesis to leverage this molecule to its full potential.

Introduction and Molecular Overview

This compound (CAS No. 1072946-03-2) is an arylboronic acid derivative.[1][2] Structurally, it is characterized by a phenylboronic acid core connected via an amide bond to a p-tolyl group.[3] This arrangement creates a molecule with distinct functional domains:

-

The Phenylboronic Acid Group: This is the primary reactive and binding site. As a Lewis acid, the boron atom can reversibly form covalent bonds with diols, a property famously exploited for sugar sensing and as a warhead in targeted covalent inhibitors. Its acidity (pKa) is a critical parameter for these interactions.

-

The Amide Linkage: The -CO-NH- group introduces rigidity and strong hydrogen bond donor and acceptor capabilities, influencing crystal packing, solubility, and receptor interactions.

-

The p-Tolyl Group: This terminal aromatic ring adds hydrophobicity to the molecule, impacting its lipophilicity (logP) and solubility profile.

Understanding the interplay of these groups is fundamental to predicting the behavior of this compound in both chemical and biological systems.

References

A Technical Guide to 3-(p-Tolylcarbamoyl)phenylboronic Acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Tolylcarbamoyl)phenylboronic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a tolylcarbamoyl group, make it a valuable tool for a range of applications, from organic synthesis to the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, key applications with a focus on cancer research and enzyme inhibition, and detailed experimental protocols.

Core Compound Information

Below is a summary of the key identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 1072946-03-2 | [1] |

| Molecular Formula | C14H14BNO3 | [1] |

| Molecular Weight | 255.08 g/mol | [1] |

| IUPAC Name | [3-[(4-methylphenyl)carbamoyl]phenyl]boronic acid | [1] |

Synthesis Pathway

Caption: Plausible synthetic pathways for this compound.

Key Applications in Drug Development and Research

The unique structure of this compound makes it a valuable molecule in several areas of research, particularly in the development of targeted therapies and as a tool for studying biological processes.

Targeting Sialic Acid in Cancer Therapy

A significant body of research has focused on the ability of phenylboronic acids to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[2][3][4] This interaction provides a mechanism for targeting therapeutic agents to tumors.[2][3][4]

The boronic acid moiety forms a reversible covalent bond with the diol groups present in sialic acid. The tolylcarbamoyl portion of the molecule can be further modified to attach cytotoxic drugs, imaging agents, or other therapeutic payloads. This targeted delivery approach has the potential to increase the efficacy of cancer treatments while minimizing off-target side effects.[5][6]

Caption: Mechanism of sialic acid targeting on cancer cells.

Enzyme Inhibition

Arylboronic acids are known to be potent inhibitors of serine proteases.[7][8][9][10] The boron atom acts as a Lewis acid and can interact with the serine residue in the active site of these enzymes, leading to competitive inhibition.[7][8][9][10] This property makes this compound a potential candidate for the development of inhibitors for specific serine proteases that may be implicated in various diseases.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a common application for boronic acids.[11][12][13]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or K3PO4)

-

Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) to the flask.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water or saturated aqueous NH4Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

General Protocol for Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against a serine protease using a chromogenic substrate.

Materials:

-

This compound (dissolved in DMSO)

-

Serine protease of interest

-

Chromogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add a fixed amount of the serine protease to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control with only DMSO (no inhibitor).

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set duration.

-

Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should always be consulted before handling.[14] Based on the SDS for similar boronic acid compounds, the following general precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Suppliers

This compound is available from various chemical suppliers, including:

Conclusion

This compound is a versatile and valuable compound for researchers in organic synthesis and drug discovery. Its ability to participate in cross-coupling reactions and its potential for targeted cancer therapy and enzyme inhibition make it a molecule of significant interest. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively utilize this compound in their research endeavors.

References

- 1. This compound | C14H14BNO3 | CID 46738789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid-installed polymeric micelles for targeting sialylated epitopes in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. matrixscientific.com [matrixscientific.com]

- 15. 1072946-03-2 this compound [chemsigma.com]

A Technical Guide to the Spectroscopic Characterization of 3-(p-Tolylcarbamoyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(p-Tolylcarbamoyl)phenylboronic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to present a robust, predictive characterization. Our aim is to equip researchers with the necessary insights to identify, purify, and utilize this compound effectively in their work.

The structural complexity of this compound, incorporating a boronic acid moiety, an amide linkage, and two distinct aromatic rings, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis and assessing its purity. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not only the expected spectral features but also the underlying chemical principles that govern them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR would provide a complete picture of its covalent framework.

A significant challenge in the NMR analysis of arylboronic acids is their propensity to form cyclic trimers known as boroxines through dehydration. This equilibrium between the monomeric boronic acid and the boroxine can lead to broadened signals in the NMR spectrum. To obtain sharp, well-resolved spectra, it is crucial to use anhydrous deuterated solvents and consider the addition of a small amount of a Lewis base, such as pyridine-d₅, to break up the boroxine oligomers.[1]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit a series of distinct signals corresponding to the aromatic protons, the amide proton, the methyl protons, and the boronic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | 2H |

| Amide N-H | 10.0 - 10.5 | Singlet | 1H |

| H-2' | ~8.2 | Singlet | 1H |

| H-4', H-6' | 7.8 - 8.0 | Multiplet | 2H |

| H-5' | ~7.5 | Triplet | 1H |

| H-2, H-6 (Tolyl) | ~7.6 | Doublet | 2H |

| H-3, H-5 (Tolyl) | ~7.2 | Doublet | 2H |

| Methyl (Tolyl) | ~2.3 | Singlet | 3H |

-

Aromatic Protons: The protons on the phenylboronic acid ring (H-2', H-4', H-5', H-6') will be deshielded due to the electron-withdrawing effects of both the boronic acid and the amide groups. The proton ortho to both groups (H-2') is expected to be the most deshielded. The protons on the p-tolyl ring will appear as two distinct doublets, characteristic of a para-substituted benzene ring.

-

Amide Proton: The amide proton (N-H) is expected to appear as a sharp singlet at a significantly downfield chemical shift, a consequence of hydrogen bonding and the electronic nature of the amide group.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid group will likely appear as a broad singlet. The chemical shift and broadness of this signal are highly dependent on concentration, temperature, and the presence of water.

-

Methyl Protons: The methyl protons of the tolyl group will give rise to a sharp singlet in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| C-1' (ipso-Boron) | 135 - 140 (potentially broad) |

| Aromatic C-H | 120 - 135 |

| Aromatic C (quaternary) | 130 - 145 |

| Methyl (Tolyl) | ~21 |

The carbon attached to the boron atom (C-1') may exhibit a broadened signal due to quadrupolar relaxation of the boron nucleus. The amide carbonyl carbon will be observed at the downfield end of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation:

-

Weigh approximately 10-15 mg of the dried sample of this compound.

-

Dissolve the sample in ~0.6 mL of anhydrous DMSO-d₆ in a clean, dry NMR tube.

-

If signal broadening is observed, a small drop of pyridine-d₅ can be added to the NMR tube to disrupt boroxine formation.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

-

Workflow for NMR Analysis

References

An In-Depth Technical Guide to the Potential Biological Targets of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted phenylboronic acids represent a versatile class of molecules with a growing footprint in medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with diols and interact with key enzymatic residues has positioned them as attractive candidates for targeting a diverse array of biological molecules. This guide provides a comprehensive exploration of the primary biological targets of substituted phenylboronic acids, delving into the mechanistic underpinnings of their interactions and outlining robust experimental methodologies for target identification and validation. From enzyme inhibition to carbohydrate recognition and response to reactive oxygen species, we will dissect the chemistry that drives these interactions and highlight the therapeutic and diagnostic potential of this remarkable class of compounds.

Introduction: The Unique Chemistry of Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). The boron atom in its trigonal planar, sp²-hybridized state possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons.[1] This fundamental property governs the majority of its biological interactions.

A key reaction of phenylboronic acids is their reversible esterification with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters.[2][3] This interaction is particularly relevant in biological systems due to the abundance of diol-containing molecules such as carbohydrates. Furthermore, the boron atom can be attacked by nucleophilic residues within enzyme active sites, leading to the formation of stable, yet often reversible, adducts. This dual reactivity forms the basis for the wide range of biological targets amenable to modulation by substituted phenylboronic acids.

Major Biological Targets and Mechanisms of Action

The biological landscape of substituted phenylboronic acids is diverse, encompassing enzymes, carbohydrates, and even reactive oxygen species. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of steric and electronic properties, thereby influencing binding affinity, selectivity, and pharmacokinetic profiles.

2.1. Enzymes: A Prominent Class of Targets

Enzymes, particularly those with nucleophilic residues in their active sites, are prime targets for substituted phenylboronic acids. The interaction often mimics the transition state of the enzymatic reaction, leading to potent and specific inhibition.

Serine proteases, a large family of enzymes involved in processes ranging from digestion to blood clotting and bacterial cell wall synthesis, are classic targets for phenylboronic acids.[4][5] The catalytic triad of serine proteases typically includes a serine, a histidine, and an aspartate residue. The boronic acid moiety can be attacked by the hydroxyl group of the active site serine, forming a tetrahedral boronate adduct that resembles the high-energy intermediate of peptide bond hydrolysis.[6] This interaction is often stabilized by a dative bond between the boron and the imidazole nitrogen of the active site histidine.[4]

Substituted phenylboronic acids have been extensively investigated as inhibitors of various serine proteases, including:

-

β-Lactamases: These bacterial enzymes are a primary cause of antibiotic resistance to β-lactam antibiotics like penicillins and cephalosporins.[6] Phenylboronic acid derivatives have been designed as potent inhibitors of both class A and class C β-lactamases, demonstrating the ability to restore the efficacy of existing antibiotics.[7][8] The development of broad-spectrum β-lactamase inhibitors is a critical area of research, with cyclic boronic acids like QPX7728 showing promise against both serine and metallo-β-lactamases.[9]

-

Other Serine Proteases: Phenylboronic acids have also shown inhibitory activity against other serine proteases such as chymotrypsin and subtilisin.[4][10] Diphenylborinic acid, a related compound, has demonstrated even stronger inhibition of several serine proteases compared to phenylboronic acid.[5]

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. The boronic acid-containing drug Bortezomib (Velcade®) is a potent proteasome inhibitor approved for the treatment of multiple myeloma.[11][12][13] The boronic acid moiety of Bortezomib forms a stable, yet reversible, complex with the N-terminal threonine residue in the active site of the 20S proteasome, effectively blocking its proteolytic activity.[13] This inhibition leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death.[11]

The targeting scope of phenylboronic acids extends beyond serine proteases and proteasomes. Other notable enzyme targets include:

-

Histone Deacetylases (HDACs): Boronic acid derivatives have been designed to inhibit HDACs by forming a transition state analog that binds to the zinc ion in the active site.[13]

-

Arylsulfatase B: Phenylboronic acids have been identified as pH-selective inhibitors of arylsulfatase B, acting as sulfate surrogates. This presents a potential therapeutic avenue for Maroteaux-Lamy syndrome.[14]

-

Human Carbonic Anhydrases: Certain phenylboronic acids have shown inhibitory activity against specific isoforms of human carbonic anhydrase.[13]

2.2. Carbohydrates and Glycoproteins: Lectin Mimetics

The ability of phenylboronic acids to form reversible covalent bonds with cis-1,2- and 1,3-diols makes them excellent synthetic receptors for carbohydrates.[2][15][16] This property has been harnessed for various applications, including:

-

Glucose Sensing: Phenylboronic acid-functionalized materials, such as hydrogels and nanoparticles, have been developed for the continuous monitoring of glucose levels.[15][17] The binding of glucose to the boronic acid moiety induces a detectable change, such as a colorimetric or fluorescent signal.

-

Targeting Glycoproteins: Many cell surface proteins are glycosylated, and the specific glycan structures can be biomarkers for diseases like cancer.[11][18] Phenylboronic acids can selectively bind to the carbohydrate moieties of glycoproteins, such as sialic acids, which are often overexpressed on cancer cells.[19][20] This has led to the development of phenylboronic acid-based nanovectors for targeted drug and gene delivery.[11][18]

-

Lectin Mimetics: By conjugating multiple phenylboronic acid units to a scaffold like a protein or polymer, synthetic lectin mimetics can be created.[19][20] These constructs can exhibit enhanced affinity and specificity for particular glycan structures due to multivalent binding effects.

2.3. Reactive Oxygen Species (ROS): Pro-drugs and Sensors

Phenylboronic acids are susceptible to oxidation by reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[21][22] This reaction, known as oxidative deboronation, results in the conversion of the phenylboronic acid to a phenol and boric acid.[21] This reactivity has been cleverly exploited in the design of:

-

ROS-Responsive Prodrugs: Prodrugs can be designed with a phenylboronic acid moiety as a trigger. In the high ROS environment characteristic of some disease states like cancer and inflammation, the boronic acid is cleaved, releasing the active drug.[22][23]

-

ROS Sensors: The oxidation of phenylboronic acids can be coupled to a signaling mechanism, such as a change in fluorescence, to create sensors for detecting ROS in biological systems.[24]

It is important to note that the oxidative instability of phenylboronic acids can be a limitation in biological contexts.[21] However, strategies to enhance their stability, such as the formation of boralactones, have been developed.[21]

Experimental Workflows for Target Identification and Validation

A multi-faceted approach is essential for the robust identification and validation of the biological targets of substituted phenylboronic acids. This typically involves a combination of biochemical, biophysical, and cell-based assays.

3.1. Enzyme Inhibition Assays

For assessing the inhibitory potential of phenylboronic acids against a specific enzyme, standard enzyme kinetics assays are employed.

Protocol: Determining IC₅₀ and Kᵢ Values

-

Reagent Preparation:

-

Prepare a stock solution of the purified enzyme in a suitable buffer.

-

Prepare a stock solution of the chromogenic or fluorogenic substrate for the enzyme.

-

Prepare a series of dilutions of the substituted phenylboronic acid inhibitor.

-

-

Assay Setup:

-

In a 96-well plate, add the enzyme and varying concentrations of the inhibitor.

-

Incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

-

Data Acquisition:

-

Measure the rate of product formation by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Plot the initial reaction velocity against the inhibitor concentration.

-

Fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

If the mechanism of inhibition is known to be competitive, the inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.[25]

-

| Inhibitor | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Bortezomib | 20S Proteasome | 4.60 - 7.05 | - | [13] |

| Phenylboronic Acid Derivatives | KPC-2 β-Lactamase | (Varies) | Low micromolar | [7][25] |

| QPX7728 | NDM-1 Metallo-β-lactamase | - | 7400 | [9] |

Note: IC₅₀ and Kᵢ values are highly dependent on assay conditions.

3.2. Affinity-Based Methods for Target Identification

To identify unknown protein targets of a substituted phenylboronic acid, affinity-based methods are powerful tools.

Protocol: Boronate Affinity Chromatography

This technique leverages the interaction between boronic acids and diol-containing molecules.

-

Matrix Preparation:

-

Immobilize a substituted phenylboronic acid onto a solid support (e.g., agarose beads) to create an affinity matrix.

-

-

Sample Preparation:

-

Prepare a cell lysate or protein mixture that potentially contains the target glycoproteins.

-

-

Binding:

-

Incubate the protein sample with the boronic acid-functionalized matrix to allow for the binding of glycoproteins.

-

-

Washing:

-

Wash the matrix extensively with a binding buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound glycoproteins by changing the pH or by adding a competing sugar (e.g., sorbitol) or borate buffer.[3]

-

-

Analysis:

-

Identify the eluted proteins using techniques such as SDS-PAGE followed by mass spectrometry.

-

3.3. Cell-Based Assays

To validate the biological activity of substituted phenylboronic acids in a more physiological context, cell-based assays are crucial.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm direct binding of a compound to its target protein in intact cells.

-

Cell Treatment:

-

Treat cultured cells with the substituted phenylboronic acid or a vehicle control.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

-

-

Detection:

-

Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

-

Data Analysis:

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Protocol: Synergy Assays with Antibiotics

For phenylboronic acids designed as β-lactamase inhibitors, checkerboard assays can determine their synergistic effect with β-lactam antibiotics.

-

Assay Setup:

-

In a 96-well plate, create a two-dimensional dilution series of the β-lactam antibiotic and the phenylboronic acid inhibitor.

-

-

Inoculation:

-

Inoculate the wells with a standardized suspension of the target bacteria.

-

-

Incubation:

-

Incubate the plate under appropriate conditions.

-

-

Data Analysis:

-

Determine the minimal inhibitory concentration (MIC) of the antibiotic alone and in combination with the inhibitor.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. An FICI of ≤ 0.5 is typically considered synergistic.[7]

-

Structure-Activity Relationship (SAR) Studies

Systematic modification of the substituents on the phenylboronic acid core is essential for optimizing potency, selectivity, and pharmacokinetic properties. SAR studies involve synthesizing and testing a library of analogs to understand how different functional groups influence biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the pKa of the boronic acid, affecting its interaction with targets at physiological pH.[14] Similarly, varying the size and hydrophobicity of substituents can impact binding to the target's active site and influence properties like cell permeability.[26]

Conclusion and Future Directions

Substituted phenylboronic acids are a privileged scaffold in drug discovery and chemical biology, with a proven track record of engaging a wide range of important biological targets. Their unique reactivity allows for the design of potent enzyme inhibitors, sophisticated carbohydrate recognition agents, and stimuli-responsive therapeutic and diagnostic tools.

The future of this field lies in the continued exploration of novel biological targets and the development of more sophisticated phenylboronic acid-based molecules. This includes the design of inhibitors with improved selectivity to minimize off-target effects, the creation of advanced drug delivery systems that leverage the unique chemistry of boronic acids for targeted therapy, and the development of novel biosensors with enhanced sensitivity and specificity. As our understanding of the intricate biological roles of their targets deepens, so too will the opportunities for harnessing the therapeutic potential of substituted phenylboronic acids.

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. electrochemsci.org [electrochemsci.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. www3.nd.edu [www3.nd.edu]

- 6. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Inhibition of serine proteases by arylboronic acids. | Semantic Scholar [semanticscholar.org]

- 11. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 19. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

Arylboronic Acids in Drug Discovery: From Synthetic Workhorse to Therapeutic Warhead

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Rise of the Boron Age in Medicinal Chemistry

For many years, boron-containing compounds were largely overlooked by medicinal chemists, often due to misplaced concerns about toxicity.[1][2] This perception has been thoroughly demystified, particularly since the landmark FDA approval of the proteasome inhibitor Bortezomib (Velcade®) in 2003 for treating multiple myeloma.[2][3] This event catalyzed a surge of interest in boronic acids, revealing them as a class of compounds with unique and highly valuable properties for drug design.[2][4]

Arylboronic acids, characterized by an aromatic ring attached to a B(OH)₂ group, possess a unique set of electronic and physicochemical characteristics. The boron atom, with its vacant p-orbital, acts as a Lewis acid, allowing it to form reversible covalent bonds with biological nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites.[2][5] This ability to form stable yet reversible tetrahedral adducts is central to their function as potent enzyme inhibitors.[5][6]

Furthermore, their stability, low toxicity, and versatile reactivity make them exceptional building blocks in synthetic chemistry.[2] Their degradation product in the body is simply boric acid, a naturally occurring compound that is readily eliminated.[2] This combination of synthetic utility and unique biological activity has cemented arylboronic acids as a critical component in the modern drug discovery toolbox.

The Synthetic Powerhouse: Suzuki-Miyaura Cross-Coupling

The most significant contribution of arylboronic acids to drug synthesis is undoubtedly their role as a key reactant in the Suzuki-Miyaura cross-coupling reaction .[7][8] This Nobel Prize-winning, palladium-catalyzed reaction forges a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organic halide.[7][9]

Causality Behind its Widespread Use: The dominance of the Suzuki-Miyaura reaction in pharmaceutical synthesis is not accidental. It is a direct result of several key advantages:

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves sensitive functional groups elsewhere in the molecule—a critical requirement for complex drug candidates.[7]

-

High Functional Group Tolerance: A vast array of functional groups are compatible with the reaction, minimizing the need for cumbersome protecting group strategies.[7]

-

Reagent Stability and Low Toxicity: Boronic acids are generally stable, solid compounds that are easy to handle, and their toxicity is significantly lower than that of other organometallic reagents, such as organotins used in Stille coupling.[2][7]

-

Commercial Availability: A vast and diverse library of arylboronic acids is commercially available, enabling rapid exploration of chemical space.

The Catalytic Cycle: A Self-Validating System

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle, making it a reliable and predictable transformation. Each step regenerates the catalyst, ensuring efficiency. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: A Representative Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a generic aryl bromide with an arylboronic acid.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

-

Aryl Bromide (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.

-

Catalyst Addition: Add the palladium catalyst to the flask. The mixture may change color upon addition.

-

Reaction: Equip the flask with a condenser and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic byproducts.[7]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude product by column chromatography to yield the final biaryl compound.

The Boronic Acid as a Pharmacophore: Covalent Enzyme Inhibition

Beyond their role in synthesis, boronic acids are powerful pharmacophores in their own right, most notably as reversible covalent inhibitors of enzymes.[11] Their primary targets are serine proteases, where the boronic acid moiety mimics the transition state of peptide bond hydrolysis.[6]

Mechanism of Inhibition: The mechanism relies on the Lewis acidic nature of the boron atom.[12] In the enzyme's active site, the hydroxyl group of a catalytic serine residue performs a nucleophilic attack on the electron-deficient boron atom.[5] This forms a stable, tetrahedral boronate adduct, effectively locking the enzyme in an inhibited state.[6] This interaction is reversible, a property that can be tuned to optimize a drug's pharmacokinetic and pharmacodynamic profile.

Caption: Inhibition of a serine protease by a boronic acid warhead.

This inhibitory mechanism is the cornerstone of the anticancer activity of Bortezomib and Ixazomib . These drugs target the 26S proteasome, a multi-catalytic protease complex crucial for protein degradation.[3][13] By inhibiting the chymotrypsin-like activity of the proteasome, these drugs disrupt cellular protein homeostasis, leading to apoptosis in cancer cells.[13][14]

FDA-Approved Drugs: From Concept to Clinic

The success of arylboronic acids is best illustrated by the growing number of FDA-approved drugs that incorporate this moiety. These drugs span multiple therapeutic areas, validating the broad applicability of this chemical class.

| Drug Name | Brand Name | Target/Mechanism | Therapeutic Indication | Approval Year |

| Bortezomib | Velcade® | 26S Proteasome Inhibitor | Multiple Myeloma, Mantle Cell Lymphoma | 2003[2][3] |

| Ixazomib | Ninlaro® | Oral 26S Proteasome Inhibitor | Multiple Myeloma | 2015[2][3] |

| Vaborbactam | Vabomere® | β-Lactamase Inhibitor | Complicated Urinary Tract Infections | 2017[2][15] |

| Tavaborole | Kerydin® | Leucyl-tRNA Synthetase Inhibitor | Onychomycosis (Fungal Nail Infection) | 2014[3] |

| Crisaborole | Eucrisa® | Phosphodiesterase 4 (PDE4) Inhibitor | Atopic Dermatitis (Eczema) | 2016[3] |

Challenges and Future Directions

Despite their successes, designing drugs with boronic acids is not without challenges. Key considerations for drug development professionals include:

-

Stability: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines, which can impact formulation and stability.[16] They are also susceptible to oxidative deboronation under certain biological conditions.[17]

-

Selectivity: The reactivity of the boronic acid must be carefully tuned to ensure it selectively interacts with the intended biological target and avoids off-target covalent interactions.

-

Pharmacokinetics: Peptide boronic acids, like Bortezomib, can have poor pharmacokinetic properties and be subject to rapid inactivation in vivo.[2] Strategies like developing oral prodrugs (e.g., Ixazomib citrate) are employed to overcome these limitations.[14][15]

The future of arylboronic acids in drug discovery is bright. Research is actively exploring their use as prodrugs that can be selectively activated in the tumor microenvironment, as chemical probes for diagnostics, and in the development of inhibitors for new classes of enzymes.[18][19] The continued development of novel synthetic methods will further expand the accessible chemical space, enabling the creation of next-generation therapeutics.[20]

Conclusion

Arylboronic acids have transitioned from a niche synthetic reagent to a validated and powerful platform in drug discovery. Their dual role as a versatile building block for complex molecule synthesis via the Suzuki-Miyaura coupling and as a potent, reversible covalent warhead for enzyme inhibition provides a unique strategic advantage. The clinical success of multiple boron-containing drugs has overcome initial skepticism and firmly established this chemical class as a cornerstone of modern medicinal chemistry. For researchers and drug development professionals, a deep understanding of the chemistry, applications, and challenges associated with arylboronic acids is essential for harnessing their full therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling [mdpi.com]

- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 14. droracle.ai [droracle.ai]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Arylboronic acid or boronate synthesis [organic-chemistry.org]

A Technical Guide to the Theoretical Modeling of 3-(p-Tolylcarbamoyl)phenylboronic Acid Interactions

Abstract

3-(p-Tolylcarbamoyl)phenylboronic acid is a molecule of significant interest in medicinal chemistry and materials science, primarily due to the unique reactivity of its boronic acid moiety. The ability of boronic acids to form reversible covalent bonds with diols makes them valuable for applications such as glucose sensing and as inhibitors for enzymes that process diol-containing substrates.[1][2] This technical guide provides a comprehensive overview of the theoretical modeling techniques used to investigate the molecular interactions of this compound. We will delve into the causality behind the selection of specific computational methodologies, provide detailed protocols for their implementation, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research on boronic acid-containing compounds.

Introduction: The Significance of this compound

This compound, with the chemical formula C14H14BNO3, is a derivative of phenylboronic acid.[3] Its structure is characterized by a central phenylboronic acid core, with a p-tolylcarbamoyl group at the meta position. This substitution pattern influences the electronic properties and steric hindrance of the boronic acid group, thereby modulating its reactivity and binding affinity for biological targets.[4][5]

The primary mode of interaction for boronic acids is the formation of reversible covalent esters with 1,2- or 1,3-diols.[6][7] This property is central to their application in:

-

Enzyme Inhibition: Many enzymes, particularly serine proteases and β-lactamases, have serine residues in their active sites which can be targeted by boronic acids.[8][9] The boron atom acts as a Lewis acid, accepting a lone pair from the hydroxyl group of a serine residue to form a tetrahedral intermediate that mimics the transition state of substrate hydrolysis.

-

Saccharide Sensing: The ability to bind with sugars, which are rich in diol functionalities, makes boronic acids excellent candidates for glucose sensors.[10][11]

-

Drug Delivery Platforms: The pH-dependent nature of the boronic acid-diol interaction can be exploited to create stimuli-responsive drug delivery systems.[2][12]

Theoretical modeling provides a powerful toolkit to explore these interactions at an atomic level of detail, offering insights that are often difficult to obtain through experimental methods alone.[13]

Foundational Theoretical Approaches: A Multi-Scale Strategy

A robust theoretical investigation of this compound interactions requires a multi-scale modeling approach. This typically involves a combination of quantum mechanics (QM), molecular docking, and molecular dynamics (MD) simulations. Each method provides a different level of theory and is suited for answering specific questions.

Workflow for Multi-Scale Modeling of this compound Interactions

Caption: A multi-scale workflow for modeling molecular interactions.

Quantum Chemical Calculations: Unveiling Intrinsic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the intrinsic electronic and structural properties of this compound.[1][14] These calculations provide a foundation for higher-level modeling techniques by offering accurate molecular geometries and electronic charge distributions.

Rationale for DFT

DFT offers a favorable balance between computational cost and accuracy for systems of this size.[1] It is well-suited for:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule. Phenylboronic acids can adopt several conformations due to the rotation of the hydroxyl groups.[15] Identifying the global minimum energy structure is crucial for accurate subsequent calculations.

-

Electronic Structure Analysis: Calculating properties like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electrostatic potential (ESP).[16][17] These properties provide insights into the molecule's reactivity, stability, and regions susceptible to electrophilic or nucleophilic attack.

-

Deriving Accurate Partial Charges: The charge distribution within a molecule governs its electrostatic interactions. DFT-derived charges are generally more accurate than those from empirical force fields and are essential for high-quality molecular docking and MD simulations.

Experimental Protocol: A Typical DFT Workflow

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView).

-

Ensure correct atom types and bond orders.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify low-energy conformers, paying close attention to the dihedral angles of the B(OH)2 group.[15]

-

-

Geometry Optimization:

-

For each low-energy conformer, perform a geometry optimization using a suitable DFT functional and basis set. A common choice is the B3LYP functional with the 6-31+G(d,p) basis set.[14]

-

The optimization should be performed in the gas phase or with a polarizable continuum model (PCM) to simulate a solvent environment.[18]

-

Confirm that a true energy minimum has been reached by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

Electronic Property Calculation:

-

On the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energies, molecular orbitals, and the electrostatic potential.[17]

-

-

Partial Charge Calculation:

-

Calculate atomic partial charges using a method such as Natural Bond Orbital (NBO) analysis or by fitting the electrostatic potential (e.g., Merz-Kollman charges).[14]

-

Data Presentation: Key DFT-Derived Properties

| Property | Description | Typical Computational Output |

| Optimized Geometry | The 3D coordinates of the molecule at its lowest energy state. | Bond lengths (Å), bond angles (°), dihedral angles (°) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability.[17] | Energy values in electron volts (eV) or kcal/mol. |

| Electrostatic Potential | A map of the electrostatic potential on the electron density surface, revealing charge distribution. | Color-coded surface map showing positive and negative regions. |

| Atomic Partial Charges | The distribution of electron density among the atoms in the molecule. | A list of charge values for each atom. |

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. For this compound, docking can be used to predict its binding mode within the active site of an enzyme and to estimate its binding affinity.

Rationale for Molecular Docking

-

Hypothesis Generation: Docking can generate hypotheses about how this compound interacts with a target protein, which can then be tested experimentally.

-

Structure-Activity Relationship (SAR) Studies: By docking a series of related boronic acid derivatives, one can begin to understand the structural features that are important for binding.[19]

-

Virtual Screening: Docking can be used to screen large libraries of compounds to identify potential new boronic acid-based inhibitors.

It is important to note that for boronic acids that form covalent bonds with their targets, specialized covalent docking protocols are often required to accurately model the formation of the bond between the boron atom and a nucleophilic residue (e.g., serine).

Experimental Protocol: A Standard Molecular Docking Workflow

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign protonation states appropriate for the desired pH.

-

Repair any missing side chains or loops.

-

-

Ligand Preparation:

-

Use the DFT-optimized, low-energy conformation of this compound.

-

Assign the DFT-derived partial charges.

-

Define rotatable bonds.

-

-

Binding Site Definition:

-

Define the binding site on the receptor, typically as a grid box centered on the active site or a known ligand binding pocket.

-

-

Docking Simulation:

-

Pose Analysis:

-

Visually inspect the top-scoring poses to assess their plausibility.

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, covalent bonds) between the ligand and the receptor.

-

Logical Flow of a Covalent Docking Simulation

Caption: Workflow for covalent molecular docking.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions

While docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations allow us to study the dynamic behavior of the system over time.[8] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Rationale for MD Simulations

-

Assessing Complex Stability: MD simulations can be used to assess the stability of the binding poses predicted by docking.

-

Characterizing Dynamic Interactions: They can reveal transient interactions and conformational changes that are not captured by static models.

-

Calculating Binding Free Energies: Advanced MD techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy with higher accuracy than docking scoring functions.

-

Understanding the Role of Water: MD simulations explicitly include solvent molecules, allowing for a detailed investigation of the role of water in mediating ligand-receptor interactions.

Experimental Protocol: A Typical MD Simulation Workflow

-

System Setup:

-

Start with the best-docked pose of the this compound-protein complex.

-

Place the complex in a periodic box of explicit solvent (e.g., water).

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand. For novel ligands like our target molecule, specific parameters for the boronic acid moiety may need to be developed or validated.[8]

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes in the initial system setup.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand.

-

Follow this with a period of unrestrained equilibration to allow the system to relax.

-

-

Production Simulation:

-

Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to calculate properties such as:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Hydrogen bond analysis to track key interactions over time.

-

Principal Component Analysis (PCA) to identify large-scale conformational changes.

-

-

Data Presentation: Key MD Simulation Outputs

| Analysis Type | Description | Typical Visualization |

| RMSD vs. Time | Measures the deviation of the protein/ligand from its initial structure. | A 2D plot of RMSD (Å) against simulation time (ns). |

| RMSF vs. Residue | Measures the fluctuation of each amino acid residue around its average position. | A 2D plot of RMSF (Å) against residue number. |

| Interaction Analysis | Tracks the formation and breaking of specific interactions (e.g., H-bonds). | A plot of interaction distance vs. time, or occupancy percentage. |

| Conformational Clustering | Groups similar structures from the trajectory to identify dominant conformations. | Representative structures of the most populated clusters. |

Conclusion and Future Directions

The theoretical modeling of this compound interactions through a combination of quantum chemical calculations, molecular docking, and molecular dynamics simulations provides a powerful, multi-faceted approach to understanding its behavior at the molecular level. This guide has outlined the rationale, protocols, and expected outcomes of these techniques. By applying this in-depth, validated workflow, researchers in drug discovery and materials science can gain critical insights into the mechanisms of action of this important class of molecules, ultimately accelerating the design of novel therapeutics and functional materials. Future work in this area will likely involve the integration of machine learning and artificial intelligence to enhance the predictive power of these models and to explore vast chemical spaces for the discovery of next-generation boronic acid derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. japsonline.com [japsonline.com]

- 3. This compound | C14H14BNO3 | CID 46738789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Monosubstituted Phenylboronic Acids, R-B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Internal and External Catalysis in Boronic Ester Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Discovery and Synthesis of Novel Functionalized Phenylboronic Acids: A Technical Guide for Researchers

Abstract

Phenylboronic acids and their derivatives are indispensable building blocks in modern organic synthesis, materials science, and medicinal chemistry. Their utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has revolutionized the construction of complex molecular architectures.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the discovery and synthesis of novel functionalized phenylboronic acids. We will delve into the core synthetic methodologies, from classical approaches to cutting-edge transition-metal-catalyzed and metal-free strategies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights to navigate the complexities of synthesizing these versatile reagents. Detailed, self-validating protocols, data-driven comparisons, and mechanistic visualizations are provided to empower researchers in their pursuit of novel molecular entities.

Introduction: The Enduring Significance of Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[3] This unique structural motif imparts mild Lewis acidity and remarkable stability, making them easy to handle and crucial for a myriad of organic transformations.[3] Their prominence in drug discovery is undeniable, serving as key intermediates in the synthesis of numerous bioactive molecules and enabling the rapid exploration of structure-activity relationships (SAR).[2][4]

The power of phenylboronic acids lies in their ability to participate in a wide range of chemical reactions, most notably the Suzuki-Miyaura cross-coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency and selectivity under mild conditions.[1][5][6][7] This versatility has led to their use in the synthesis of complex natural products and blockbuster drugs.[1][2] Furthermore, the boronic acid moiety itself is a recognized pharmacophore, with several boron-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.[8] The ability of phenylboronic acids to form reversible covalent bonds with diols also underpins their application in diagnostics, drug delivery, and affinity chromatography.[9][10][11][12][13]

This guide will navigate the synthetic landscape of functionalized phenylboronic acids, providing a comprehensive overview of both established and emerging methodologies.

Synthetic Strategies for Functionalized Phenylboronic Acids

The synthesis of phenylboronic acids has evolved significantly from classical organometallic approaches to more sophisticated and functional-group-tolerant catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the functional groups present, and scalability considerations.

Classical Approaches: Grignard and Organolithium Reagents

The traditional and still widely used method for preparing phenylboronic acids involves the reaction of a phenyl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[3][14][15]

Causality of Experimental Choices:

-

Organometallic Reagent: The choice between a Grignard and an organolithium reagent often depends on the precursor availability and the reactivity required. Organolithium reagents are generally more reactive but may exhibit lower functional group tolerance.

-

Trialkyl Borate: Trimethyl borate and triisopropyl borate are commonly used. The choice can influence reaction temperature and workup procedures.

-

Reaction Temperature: These reactions are typically performed at low temperatures (-78 °C to 0 °C) to control the high reactivity of the organometallic species and prevent over-addition to the borate ester.[16]

Transition-Metal-Catalyzed Borylation of Aryl Halides and Pseudohalides

The advent of transition-metal catalysis has revolutionized the synthesis of phenylboronic acids, offering milder reaction conditions and significantly broader functional group tolerance compared to classical methods.[17] Palladium, nickel, and cobalt-based catalysts are prominent in this area.[17][18]

2.2.1. Palladium-Catalyzed Borylation

Palladium-catalyzed borylation of aryl halides (I, Br, Cl) and pseudohalides (e.g., triflates, tosylates) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), is a robust and widely adopted method.[19][20]

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)) and ligand (e.g., SPhos, XPhos) is critical for catalytic efficiency.[19] Bulky, electron-rich phosphine ligands generally promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

-

Boron Source: B₂pin₂ is a common choice due to its stability and ease of handling. Tetrahydroxydiboron (B₂(OH)₄) is a more atom-economical alternative.[18]

-

Base: A weak base, such as potassium acetate (KOAc) or potassium phosphate (K₃PO₄), is typically required to facilitate the transmetalation step.[19][20]

2.2.2. Nickel and Cobalt-Catalyzed Borylation

Nickel and cobalt catalysts have emerged as cost-effective and environmentally benign alternatives to palladium for the borylation of aryl halides.[21] These first-row transition metals can often catalyze the borylation of challenging substrates, including aryl chlorides, under mild conditions.[17][21]

Causality of Experimental Choices:

-

Catalyst System: Simple nickel salts (e.g., NiCl₂·6H₂O) or cobalt complexes, often in combination with specific phosphine or N-heterocyclic carbene (NHC) ligands, are employed.[17][18]

-

Reductant/Activator: For cobalt-catalyzed reactions, an activator like methyl lithium (MeLi) may be required to generate the active catalytic species.[17]

Direct C-H Borylation

Direct C-H borylation represents a highly atom-economical approach to synthesizing phenylboronic acids, as it avoids the need for pre-functionalized aryl halides.[22] Iridium and rhodium catalysts are particularly effective for this transformation, often exhibiting predictable regioselectivity based on steric effects.

Causality of Experimental Choices:

-

Catalyst: Iridium complexes, such as [Ir(cod)OMe]₂, are frequently used in combination with bipyridine-based ligands.

-

Regioselectivity: The borylation typically occurs at the least sterically hindered C-H bond, providing a powerful tool for late-stage functionalization.[22]

Transition-Metal-Free Borylation

Recent advancements have led to the development of transition-metal-free borylation methods, addressing concerns about cost and potential metal contamination in the final products. These reactions often proceed via radical or photoinduced mechanisms.[23][24][25][26]

Causality of Experimental Choices:

-

Initiation: These reactions can be initiated by light, a radical initiator, or a strong base.[24][25]

-

Substrate Scope: While powerful, the substrate scope and functional group compatibility of these methods are still under active investigation. Some methods are particularly well-suited for aryl iodides and bromides.[23][25]

| Synthetic Method | Typical Substrates | Key Reagents | Advantages | Limitations |

| Grignard/Organolithium | Aryl Halides | Mg or n-BuLi, B(OR)₃ | Well-established, scalable | Low functional group tolerance, cryogenic conditions |